molecular formula C10H19NO2 B7974118 tert-Butyl 2-amino-3-cyclopropylpropanoate

tert-Butyl 2-amino-3-cyclopropylpropanoate

Cat. No.: B7974118
M. Wt: 185.26 g/mol
InChI Key: RCKUJSHNLSHNJR-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-cyclopropylpropanoate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclopropane and is characterized by the presence of an amino group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-cyclopropylpropanoate typically involves the protection of the amino group using tert-butyl carbamate (Boc) and subsequent esterification. One common method includes the reaction of cyclopropylpropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-cyclopropylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-amino-3-cyclopropylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group can introduce strain into molecular frameworks, affecting the reactivity and stability of the compound. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-amino-3-cyclopropylacetate
  • tert-Butyl 2-amino-3-cyclopropylbutanoate
  • tert-Butyl 2-amino-3-cyclopropylpentanoate

Uniqueness

tert-Butyl 2-amino-3-cyclopropylpropanoate is unique due to its specific combination of functional groups and the presence of a cyclopropyl ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 2-amino-3-cyclopropylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)6-7-4-5-7/h7-8H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKUJSHNLSHNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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